2-Chloroquinoline-4-carbonyl chloride 2-Chloroquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 2388-32-1
VCID: VC3716106
InChI: InChI=1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl
Molecular Formula: C10H5Cl2NO
Molecular Weight: 226.06 g/mol

2-Chloroquinoline-4-carbonyl chloride

CAS No.: 2388-32-1

Cat. No.: VC3716106

Molecular Formula: C10H5Cl2NO

Molecular Weight: 226.06 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroquinoline-4-carbonyl chloride - 2388-32-1

Specification

CAS No. 2388-32-1
Molecular Formula C10H5Cl2NO
Molecular Weight 226.06 g/mol
IUPAC Name 2-chloroquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H
Standard InChI Key KTMXEEOPGLOPMJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

2-Chloroquinoline-4-carbonyl chloride possesses a heterocyclic structure consisting of a bicyclic framework with a benzene ring fused to a pyridine ring (the quinoline core), substituted with two reactive functional groups:

  • A chlorine atom at the 2-position of the quinoline ring

  • A carbonyl chloride (acid chloride) group at the 4-position

This specific arrangement of functional groups contributes to the compound's distinctive reactivity profile and synthetic utility.

Physical Properties

The physical properties of 2-Chloroquinoline-4-carbonyl chloride are summarized in the following table:

PropertyValueReference
Molecular FormulaC10H5Cl2NO
Molecular Weight226.06 g/mol
Physical StateSolid at room temperature
CAS Number2388-32-1

For comparison, the related compound 6-bromo-2-chloroquinoline-4-carbonyl chloride has a boiling point of 393.5°C at 760 mmHg and a melting point of 140°C . Due to its smaller molecular weight and absence of the bromine atom, 2-Chloroquinoline-4-carbonyl chloride would likely exhibit somewhat different thermal properties.

Chemical Properties

2-Chloroquinoline-4-carbonyl chloride exhibits several important chemical properties that make it valuable in organic synthesis:

  • High Electrophilicity: The carbonyl carbon acts as an electrophilic center due to the electron-withdrawing effects of the chlorine atom and the carbonyl group, making it susceptible to nucleophilic attack.

  • Reactivity: The compound is highly reactive due to the presence of the carbonyl chloride group, which readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols.

  • Sensitivity to Moisture: Like most acid chlorides, it is susceptible to hydrolysis when exposed to moisture, forming the corresponding carboxylic acid derivative.

  • Synthetic Versatility: The presence of two different reactive sites (the 2-chloro position and the 4-carbonyl chloride group) allows for selective functionalization and sequential transformations.

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-Chloroquinoline-4-carbonyl chloride can be achieved through several methods:

Vilsmeier-Haack Reaction

One common approach involves the Vilsmeier-Haack reaction, using quinoline as the starting material with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the chloro and carbonyl chloride groups.

Carboxylic Acid Chlorination

By analogy with the synthesis of related compounds such as 2-chloropyridine-4-carbonyl chloride, 2-Chloroquinoline-4-carbonyl chloride can be prepared from 2-chloroquinoline-4-carboxylic acid using thionyl chloride (SOCl2) :

  • 2-Chloroquinoline-4-carboxylic acid is combined with thionyl chloride

  • The mixture is heated at approximately 80°C for 3 hours

  • Excess thionyl chloride is removed under reduced pressure

  • The resulting product is purified as needed

This method typically provides high yields, with reported yields of up to 100% for analogous reactions .

Industrial Production

In industrial settings, the production of 2-Chloroquinoline-4-carbonyl chloride employs similar reagents to laboratory methods but with optimized conditions for larger scales:

  • Reaction Control: Careful temperature control and mixing are essential to manage exothermic reactions and ensure consistent product quality.

  • Purification Techniques: Industrial purification may involve crystallization, distillation, or chromatography depending on the required purity specifications.

  • Safety Considerations: Special attention is given to handling corrosive reagents like thionyl chloride and phosphorus oxychloride, with appropriate engineering controls and personal protective equipment.

Chemical Reactivity

Nucleophilic Substitution Reactions

The carbonyl chloride group in 2-Chloroquinoline-4-carbonyl chloride readily undergoes nucleophilic substitution reactions, making it useful for the synthesis of various derivatives:

Reduction Reactions

2-Chloroquinoline-4-carbonyl chloride can undergo various reduction reactions:

  • Hydrolysis: In aqueous conditions, it forms 2-chloroquinoline-4-carboxylic acid

  • Complete Reduction: Using strong reducing agents such as lithium aluminum hydride (LiAlH4), it can be reduced to the corresponding alcohol derivative

Coupling Reactions

The compound can participate in various coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds

  • Negishi Coupling: Reaction with organozinc compounds

  • Sonogashira Coupling: Reaction with terminal alkynes

Applications

Pharmaceutical Applications

2-Chloroquinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of pharmaceutically active compounds:

Antiviral Compounds

Derivatives of this compound have demonstrated potent antiviral properties, particularly against Enterovirus D68 (EV-D68). The table below summarizes some key findings:

Compound IDEC50 (μM)CC50 (μM)Selectivity IndexTarget Virus
5e (derivative)2.5 ± 0.5111.2 ± 15.444.5EV-D68

The high selectivity index (ratio of CC50 to EC50) indicates promising therapeutic potential with limited cytotoxicity to normal cells.

Anticancer Agents

Quinoline chalcone derivatives synthesized using 2-Chloroquinoline-4-carbonyl chloride have shown anti-proliferative activity against various cancer cell lines:

Compound IDGI50 (nM)Cell Line
CTR-2116.4MDA-MB231

These findings highlight the potential of 2-Chloroquinoline-4-carbonyl chloride derivatives in oncology research.

Synthetic Applications

In organic synthesis, 2-Chloroquinoline-4-carbonyl chloride serves as:

  • Building Block: For the construction of complex heterocyclic systems

  • Acylating Agent: For introducing the 2-chloroquinoline-4-carbonyl moiety into other molecules

  • Intermediate: In the synthesis of biologically active compounds and materials with specific properties

Research Tools

In scientific research, derivatives of 2-Chloroquinoline-4-carbonyl chloride can function as:

  • Chemical Probes: For studying biological systems and protein functions

  • Fluorescent Tags: When incorporated into fluorophore structures

  • Enzyme Inhibitors: For investigating biochemical pathways

Biological Activity

Mechanism of Action

The biological activity of 2-Chloroquinoline-4-carbonyl chloride derivatives is primarily attributed to their ability to act as electrophiles. This electrophilic character allows them to interact with nucleophilic sites in biological molecules, potentially inhibiting specific enzymes or receptors and disrupting various biochemical pathways.

Structure-Activity Relationships

Studies on quinoline derivatives have demonstrated that modifications at specific positions on the quinoline ring can significantly impact biological activity:

  • The 2-chloro substituent often enhances binding to specific targets

  • The 4-position carbonyl-derived substituents (amides, esters, etc.) influence solubility, membrane permeability, and target interaction

  • Additional substituents on the quinoline ring can fine-tune potency and selectivity

Comparison with Related Compounds

2-Chloroquinoline-4-carbonyl chloride can be compared with several structurally related compounds to understand its unique properties and applications:

CompoundMolecular FormulaKey Structural DifferencesDistinctive Properties
6-Bromo-2-chloroquinoline-4-carbonyl chlorideC10H4BrCl2NOAdditional bromine at position 6Higher molecular weight (304.96 g/mol), higher melting point (140°C)
2-Chloropyridine-4-carbonyl chlorideC6H3Cl2NOSingle ring (pyridine) instead of bicyclic (quinoline)Lower molecular weight (176 g/mol), different reactivity pattern
2-Chloroquinoline-4-carboxylic acidC10H6ClNO2Carboxylic acid instead of acid chlorideLower reactivity, higher stability, different solubility profile

The unique combination of the quinoline core with chloro and carbonyl chloride substituents gives 2-Chloroquinoline-4-carbonyl chloride distinctive reactivity and versatility compared to its analogs .

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